molecular formula C26H19AuFP+ B14314391 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold CAS No. 113286-70-7

2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold

Cat. No.: B14314391
CAS No.: 113286-70-7
M. Wt: 578.4 g/mol
InChI Key: XJLVABRHEIROIB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold: is a compound that belongs to the class of organogold compounds. It is characterized by the presence of a gold atom bonded to a triphenylphosphine ligand and a 2-(4-fluorophenyl)ethynyl group. This compound is primarily used in research settings, particularly in the fields of catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a base. The 2-(4-fluorophenyl)ethynyl group is introduced through a coupling reaction with an appropriate alkyne precursor .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold involves its interaction with molecular targets through its gold center. The gold atom can coordinate with various substrates, facilitating catalytic reactions. The triphenylphosphine ligand stabilizes the gold center, while the 2-(4-fluorophenyl)ethynyl group can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold is unique due to the presence of the 2-(4-fluorophenyl)ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems .

Properties

CAS No.

113286-70-7

Molecular Formula

C26H19AuFP+

Molecular Weight

578.4 g/mol

IUPAC Name

2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold

InChI

InChI=1S/C26H19FP.Au/c27-23-18-16-22(17-19-23)20-21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H;/q+1;

InChI Key

XJLVABRHEIROIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Au]

Origin of Product

United States

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